N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound notable for its structural features, including a pyran ring, an amine functional group, and an amide linkage. This compound has garnered interest in various scientific fields due to its potential applications in organic synthesis, medicinal chemistry, and materials science. Its molecular formula is CHNO, and it is recognized by the CAS number 1219949-47-9.
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide is classified as a pyran derivative. It falls under the category of heterocyclic compounds due to the presence of a cyclic structure containing different elements (carbon and oxygen) in addition to nitrogen from the amine group.
The synthesis of N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide generally involves:
The reaction conditions are crucial for optimizing yield and purity. Temperature control, solvent choice (often dichloromethane or similar), and reaction time are carefully monitored to ensure successful synthesis. Continuous flow reactors may also be employed in industrial settings for scalability and consistency .
Key structural data includes:
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo several chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, including selectivity and yield of products formed .
The mechanism of action for N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide is primarily based on its interactions with biological targets:
Relevant data on these properties are essential for understanding how N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide behaves in various environments and applications .
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide has diverse applications across multiple scientific domains:
The tetrahydro-2H-pyran (oxane) ring is a saturated six-membered oxygen-containing heterocycle that confers significant conformational stability and polarity to molecules. Its chair conformation minimizes steric strain while the oxygen atom provides a hydrogen-bond acceptor site, enhancing water solubility and target binding. When functionalized at the 4-position with a carboxamide group (–C(O)NH–), the scaffold gains versatile hydrogen-bonding capacity (both donor and acceptor properties) and structural rigidity, which improves selectivity in protein-ligand interactions [6].
Key physicochemical attributes of the tetrahydropyran-4-carboxylic acid precursor (CAS# 5337-03-1) include:
Table 1: Molecular Properties of Tetrahydro-2H-pyran-4-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₆H₁₀O₃ |
Molecular Weight | 130.14 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 264.5 ± 33.0 °C |
LogP | -0.12 |
Hydrogen Bond Acceptors | 3 |
Conversion to the carboxamide derivative, as in N-(4-aminophenyl)tetrahydro-2H-pyran-4-carboxamide, replaces the acidic proton with an aryl amine linkage, increasing metabolic stability and enabling π-stacking interactions with biological targets. This modification shifts the polar surface area (PSA) to accommodate both hydrogen bonding and hydrophobic contacts, a duality exploited in kinase inhibitor design [6] [7]. The scaffold’s synthetic accessibility—often via ring-forming reactions or catalytic hydrogenation of dihydropyrans—makes it attractive for combinatorial chemistry [3].
The 4-aminophenyl group (–C₆H₄NH₂) is a critical pharmacophore in drug design due to its dual functionality: the aromatic ring enables hydrophobic interactions with protein binding pockets, while the amine group serves as a hydrogen-bond donor/acceptor and participates in metabolic pathways. In N-(4-aminophenyl)tetrahydro-2H-pyran-4-carboxamide, this moiety links the tetrahydro-2H-pyran carboxamide to bioactive domains, facilitating target engagement through both steric and electronic effects .
Structural analogs demonstrate how substitutions modulate bioactivity:
Table 2: Commercial Availability of Tetrahydro-2H-pyran-4-carboxamide Analogs
Compound | CAS Number | Molecular Formula | Purity | Price (Supplier) |
---|---|---|---|---|
N-(4-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | 1219949-46-8 | C₁₃H₁₈N₂O₂ | 95% | $237/500mg (Matrix Scientific) |
4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 | C₆H₁₃NO | 98% | $74/1g (TCI Chemical) |
The unsubstituted 4-aminophenyl variant offers synthetic flexibility for derivatization, such as acylation or electrophilic substitution. This adaptability allows medicinal chemists to fine-tune properties like solubility (e.g., via salt formation of the amine) or target affinity (e.g., through cross-coupling to introduce additional pharmacophores) [2] . For instance, 4-(aminomethyl)tetrahydro-2H-pyran (CAS# 130290-79-8), a related building block, shows how amine positioning influences properties—its aliphatic amine has higher basicity (pKa ~10.01) and flexibility than the aniline derivative .
Tetrahydro-2H-pyran derivatives are increasingly prominent in oncology therapeutic development due to their favorable drug-likeness and ability to modulate key cellular pathways. Recent research highlights their role as kinase inhibitors, particularly targeting the transforming growth factor-β (TGF-β) pathway, which is aberrantly activated in cancers like hepatocellular carcinoma. Pyran-containing compounds such as Galunisertib (LY2157299) and LY-3200882 demonstrate potent TGF-β receptor I (TGFβR1) inhibition, reducing tumor growth and metastasis in preclinical models [7].
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide serves as a precursor or structural analog in designing TGFβR1 inhibitors. Its core architecture aligns with SAR studies showing that:
In antimicrobial contexts, pyran-based compounds exhibit broad-spectrum activity. Though direct data on this specific compound is limited in the provided results, structurally similar molecules like 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives show promising antiproliferative effects by disrupting bacterial or fungal membrane integrity or enzymatic function [7]. The scaffold’s versatility is further evidenced by its incorporation into protease inhibitors and DNA intercalators, suggesting potential for repurposing in infectious disease research.
Table 3: Bioactive Pyran-Containing Analogs and Their Applications
Compound | Therapeutic Area | Mechanism/Target | Research Stage |
---|---|---|---|
Galunisertib (LY2157299) | Oncology | TGFβR1 kinase inhibitor | Clinical trials |
4-((3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline | Oncology | TGFβ/SMAD signaling inhibitor | Preclinical |
4-Aminomethyltetrahydropyran | Chemical Biology | Building block for proteolysis-targeting chimeras (PROTACs) | Research reagent |
The synthesis of advanced derivatives often involves Weinreb amide intermediates (e.g., from tetrahydro-2H-pyran-4-carboxylic acid) or enolate chemistry to introduce substituents that enhance potency. For example, compound 16w in recent studies—a quinoline-pyran hybrid—achieved significant tumor regression in H22 xenograft models via oral administration, underscoring the scaffold’s translational promise [7]. Future directions include leveraging the 4-aminophenyl group for targeted drug conjugates or covalent inhibitors, capitalizing on its synthetic tractability and favorable physicochemical profile.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: